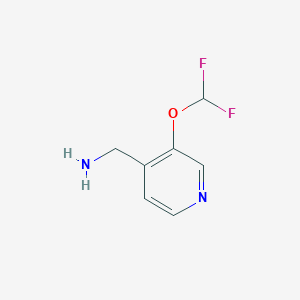
(3-(Difluoromethoxy)pyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Difluoromethoxy)pyridin-4-yl)methanamine is an organic compound with the molecular formula C7H8F2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethoxy group and the methanamine group on the pyridine ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)pyridin-4-yl)methanamine typically involves the introduction of the difluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with difluoromethanol in the presence of a base to form the difluoromethoxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-(Difluoromethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
(3-(Difluoromethoxy)pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (3-(Difluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine
- (2-(Difluoromethoxy)pyridin-4-yl)methanamine
- (4-(Difluoromethoxy)pyridin-2-yl)methanamine
Uniqueness
(3-(Difluoromethoxy)pyridin-4-yl)methanamine is unique due to the specific positioning of the difluoromethoxy and methanamine groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C7H8F2N2O |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
[3-(difluoromethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H,3,10H2 |
InChIキー |
NHRCRDSZMYKYNR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CN)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



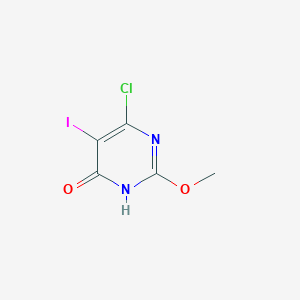
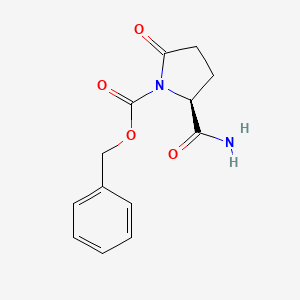
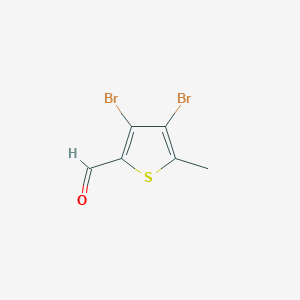
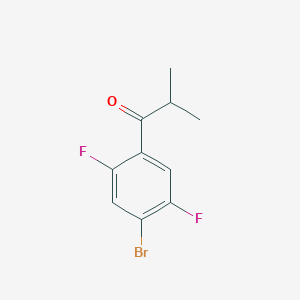
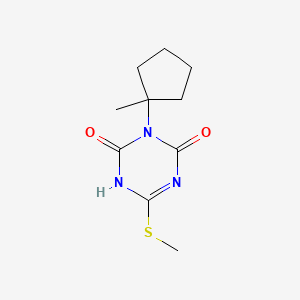
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

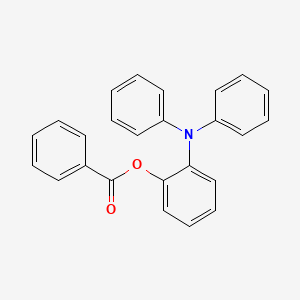
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
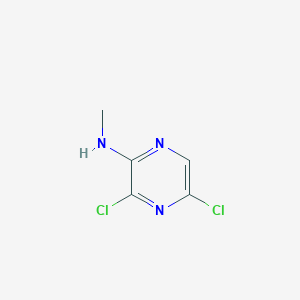
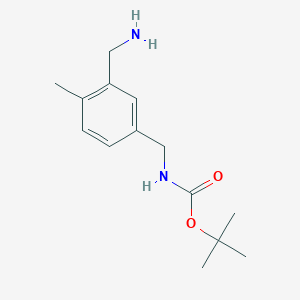

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
